molecular formula C14H20N2O B11780611 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline

Cat. No.: B11780611
M. Wt: 232.32 g/mol
InChI Key: KBMLNFOSTKBRMR-UHFFFAOYSA-N
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Description

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to an aniline moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.

    Coupling with Aniline: The final step involves coupling the cyclopropylpiperidine intermediate with aniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Cyclopropylpiperidin-4-yl)oxy)benzene
  • 2-((1-Cyclopropylpiperidin-4-yl)oxy)phenol

Uniqueness

2-((1-Cyclopropylpiperidin-4-yl)oxy)aniline is unique due to the presence of both a cyclopropyl group and a piperidine ring, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C14H20N2O/c15-13-3-1-2-4-14(13)17-12-7-9-16(10-8-12)11-5-6-11/h1-4,11-12H,5-10,15H2

InChI Key

KBMLNFOSTKBRMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)OC3=CC=CC=C3N

Origin of Product

United States

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